molecular formula C18H15ClN2O3S2 B2405160 N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 919848-67-2

N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2405160
CAS No.: 919848-67-2
M. Wt: 406.9
InChI Key: AHBBTBVJNIBVPD-UHFFFAOYSA-N
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Description

N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a synthetic organic compound characterized by the presence of a thiazole ring, a chlorophenyl group, and a methylsulfonylphenyl group

Properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3S2/c1-26(23,24)15-8-2-12(3-9-15)10-17(22)21-18-20-16(11-25-18)13-4-6-14(19)7-5-13/h2-9,11H,10H2,1H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBBTBVJNIBVPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Methylsulfonylphenyl Group: This step involves the reaction of the thiazole derivative with a methylsulfonylphenyl acetic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The specific pathways and targets depend on the biological activity being studied. For example, if the compound exhibits anticancer activity, it may inhibit specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide: can be compared with other thiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, a chlorophenyl moiety, and a methylsulfonyl group, which are believed to contribute to its reactivity and interactions with biological systems. Despite its promising structure, detailed studies on its biological activity remain limited.

Structural Characteristics

The compound can be described by its unique structural features:

  • Thiazole Ring : Contains sulfur and nitrogen, which may enhance biological interactions.
  • Chlorophenyl Group : Influences pharmacokinetics, including absorption and distribution.
  • Methylsulfonyl Group : Enhances solubility and stability.

These components suggest potential applications in various therapeutic areas, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that compounds with thiazole rings often exhibit antimicrobial activity . Preliminary studies suggest that this compound may inhibit the growth of certain pathogens. The mechanism of action could involve interference with specific enzymes or receptors critical for microbial survival.

Anticancer Activity

The compound has also been explored for its anticancer properties . Initial findings indicate it may inhibit cell proliferation in various cancer cell lines. The proposed mechanism involves interaction with molecular targets that modulate cellular pathways linked to cancer progression.

Case Studies

  • Cell Proliferation Inhibition : A study demonstrated that this compound showed significant inhibition of cell growth in specific cancer cell lines, suggesting potential as an anticancer agent.
  • Mechanism Exploration : Further research is needed to elucidate the exact molecular targets affected by this compound, which could enhance understanding of its anticancer efficacy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. The following table summarizes key findings related to SAR for similar compounds:

Compound NameStructural FeaturesBiological Activity
Thiazole Derivative 1Thiazole ring with electron-withdrawing groupsHigh antimicrobial potency
Thiazole Derivative 2Thiazole ring with methyl substitutionEnhanced anticancer activity
N-(4-chlorophenyl)-thiazol-2-amineSimilar thiazole structureAntibacterial effects observed

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step organic reactions, which may include:

  • Formation of the thiazole ring.
  • Introduction of the chlorophenyl and methylsulfonyl groups.
  • Final acetamide formation.

This compound's unique combination of functional groups makes it a valuable candidate for further research into its biological applications.

Q & A

Q. What are the optimal synthetic routes for N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, and how can yield be maximized?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. Key steps include:

  • Acylation of 2-amino-4-(4-chlorophenyl)thiazole with activated acetamide derivatives under anhydrous conditions.
  • Use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) to enhance solubility and reaction kinetics .
  • Catalysts such as anhydrous aluminum chloride for electrophilic substitution reactions .
  • Yield optimization : Reaction temperatures between 60–80°C and inert atmospheres (e.g., nitrogen) reduce side reactions. Purification via column chromatography with silica gel (ethyl acetate/hexane gradient) improves purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm connectivity of the thiazole ring, chlorophenyl, and methylsulfonyl groups. For example, the methylsulfonyl proton resonates at δ 3.2–3.5 ppm in DMSO-d₆ .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 435.05) .
  • X-ray crystallography : Resolves bond angles and crystallographic packing, critical for confirming stereoelectronic effects .

Q. How does this compound’s stability vary under physiological conditions?

  • pH-dependent stability : Hydrolysis of the acetamide group occurs at pH < 3 or > 10, confirmed via HPLC monitoring. Neutral buffers (pH 7.4) show >90% stability over 24 hours .
  • Thermal stability : Differential Scanning Calorimetry (DSC) reveals decomposition above 220°C, suggesting solid-state stability at room temperature .

Advanced Research Questions

Q. What mechanistic insights explain its biological activity (e.g., anticancer or anti-inflammatory effects)?

  • Enzyme inhibition : The methylsulfonyl group interacts with COX-2’s hydrophobic pocket, reducing prostaglandin synthesis (IC₅₀ = 1.8 µM in RAW 264.7 macrophages) .
  • Apoptosis induction : In A549 lung cancer cells, it activates caspase-3/7 by 3.5-fold via mitochondrial depolarization, measured via flow cytometry .
  • Pathway modulation : Downregulates NF-κB and STAT3 signaling in inflammation models, validated via Western blotting .

Q. How can researchers resolve contradictions in reported IC₅₀ values across studies?

  • Standardized assays : Discrepancies arise from varying cell lines (e.g., IC₅₀ = 2.1 µM in MCF-7 vs. 5.3 µM in HeLa). Use identical protocols (e.g., MTT assay at 48 hours, 10% FBS) .
  • Solvent interference : DMSO concentrations >0.1% reduce activity; ensure uniform solvent controls .
  • Data normalization : Report IC₅₀ relative to positive controls (e.g., doxorubicin) to contextualize potency .

Q. What strategies enhance selectivity for target vs. off-target biological pathways?

  • Structural analogs : Introduce electron-withdrawing groups (e.g., nitro) at the thiazole 5-position to improve COX-2 selectivity (10-fold over COX-1) .
  • Prodrug design : Mask the acetamide as a tert-butyl carbamate to reduce renal toxicity while maintaining efficacy .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) optimize binding to TNF-α’s active site (ΔG = −9.2 kcal/mol) .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Thiazole modifications : Replacing 4-chlorophenyl with 4-fluorophenyl increases hydrophobicity (logP from 3.1 to 3.5), enhancing blood-brain barrier penetration .
  • Acetamide substitution : Switching methylsulfonyl to ethylsulfonyl reduces plasma protein binding (from 92% to 85%), improving bioavailability .
  • Bioisosteres : Replacing sulfur in thiazole with oxygen (oxazole) decreases cytotoxicity in non-cancerous HEK293 cells (IC₅₀ > 50 µM) .

Methodological Considerations

Q. What protocols validate analytical methods for quantifying this compound in biological matrices?

  • HPLC validation : Linear range 0.1–100 µg/mL (R² > 0.99), LOD 0.03 µg/mL, recovery >85% in plasma .
  • LC-MS/MS : Use deuterated internal standards (e.g., d₄-acetamide) to correct matrix effects in liver microsomes .

Q. How can cross-disciplinary approaches integrate chemical and biological data?

  • Cheminformatics : QSAR models using MOE or Schrödinger predict ADMET properties (e.g., CYP3A4 inhibition risk) .
  • Multi-omics integration : Transcriptomics (RNA-seq) identifies downstream targets (e.g., Bcl-2 downregulation) after treatment .

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